Octadecyl methanesulfonate

Surfactant Science Physical Chemistry Colloid and Interface Science

Octadecyl methanesulfonate (CAS 31081-59-1), also known as stearyl mesylate, is a long-chain alkyl methanesulfonate ester with the molecular formula C19H40O3S and a molecular weight of 348.58 g/mol. It is characterized by an 18-carbon straight alkyl chain attached to a methanesulfonate leaving group.

Molecular Formula C19H40O3S
Molecular Weight 348.6 g/mol
CAS No. 31081-59-1
Cat. No. B3044293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctadecyl methanesulfonate
CAS31081-59-1
Molecular FormulaC19H40O3S
Molecular Weight348.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCOS(=O)(=O)C
InChIInChI=1S/C19H40O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-23(2,20)21/h3-19H2,1-2H3
InChIKeyKNPLQZXBTKKRAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Octadecyl Methanesulfonate (CAS 31081-59-1) for Industrial Surfactant and Chemical Synthesis Procurement


Octadecyl methanesulfonate (CAS 31081-59-1), also known as stearyl mesylate, is a long-chain alkyl methanesulfonate ester with the molecular formula C19H40O3S and a molecular weight of 348.58 g/mol. It is characterized by an 18-carbon straight alkyl chain attached to a methanesulfonate leaving group. The compound is a solid at room temperature with a reported melting point of 61-62°C and a predicted boiling point of 454.1±14.0°C . It is commercially available with purity specifications up to 99% . Octadecyl methanesulfonate serves as an alkylating agent and intermediate in the synthesis of long-chain alkyl derivatives, surfactants, and emulsifiers . Its key functional role stems from the methanesulfonate (mesylate) group, which acts as an excellent leaving group in nucleophilic substitution reactions, enabling efficient conversion to amines, halides, and other derivatives . The compound belongs to the broader class of alkyl sulfonates, which are employed across industrial surfactant applications, but the specific combination of C18 chain length and methanesulfonate head group yields distinct performance characteristics that differentiate it from shorter-chain homologs and alternative sulfonate chemistries.

Why Substituting Octadecyl Methanesulfonate with Alternative Alkyl Sulfonates or Chain-Length Variants Compromises Performance


Generic substitution of octadecyl methanesulfonate with other alkyl sulfonates or chain-length variants is not scientifically justified because critical performance parameters—including critical micelle concentration (CMC), surface activity, thermal stability, and environmental fate—exhibit strong alkyl chain-length dependence and head-group-specific behavior. Within the n-alkanesulfonate homologous series, CMC values decrease systematically with increasing chain length; C18 variants achieve micellization at substantially lower concentrations than C14 or C16 counterparts, directly impacting surfactant efficiency and dosage requirements [1]. Furthermore, the methanesulfonate head group confers distinct leaving-group reactivity and solubility characteristics compared to sulfate, sulfonate salt, or tosylate alternatives, affecting both synthetic utility and formulation compatibility. Aromatic organic solvent solutions of methanesulfonic acid alkyl esters prepared via specific washing protocols demonstrate high thermal stability that is process-dependent and not automatically conferred to all alkyl sulfonates [2]. Even among sulfonate-based surfactants, significant differences exist in anaerobic biodegradation behavior and ultimate mineralization potential [3]. These chain-length-specific, head-group-specific, and formulation-specific performance differences mean that substituting octadecyl methanesulfonate with a shorter-chain homolog or alternative leaving-group chemistry will predictably alter—and often degrade—target performance metrics, making direct substitution without requalification inadvisable for research reproducibility and industrial process consistency.

Quantitative Differential Evidence for Octadecyl Methanesulfonate Versus Chain-Length Analogs and Alternative Sulfonates


Critical Micelle Concentration (CMC) Reduction with Increasing Alkyl Chain Length in n-Alkanesulfonate Homologs

In a homologue series of sodium secondary n-alkanesulfonates spanning C14, C16, and C18, CMC values decrease systematically with increasing alkyl chain length. This class-level inference establishes that C18 alkanesulfonates (the core hydrophobic moiety of octadecyl methanesulfonate) require lower bulk concentrations to achieve micellization compared to shorter-chain C14 and C16 counterparts, conferring higher surfactant efficiency per unit mass [1]. The observed CMC reduction per methylene group addition is consistent with established thermodynamic principles governing hydrophobic effect-driven micelle formation.

Surfactant Science Physical Chemistry Colloid and Interface Science

Thermal Stability of Methanesulfonate Esters in Aromatic Organic Solvent Formulations

Alkyl methanesulfonate esters, including the C18 variant, can be prepared as aromatic organic solvent solutions exhibiting high thermal stability when synthesized using a specific washing protocol with aqueous alkali metal carbonate solution (1-3 mass% concentration, 4-6 parts by mass per 1 part alkyl alcohol) rather than conventional water washing [1]. This patent-defined process yields methanesulfonic acid alkyl ester solutions with superior thermal stability compared to those prepared by alternative methods, representing a formulation-level differentiation relevant to industrial procurement of pre-formulated solutions rather than neat compound.

Chemical Process Engineering Formulation Stability Industrial Synthesis

Aerobic Biodegradation Profile of Alkane Sulfonate Class Surfactants

In a comparative study of four sulphonate-based surfactant classes (alkane sulphonates, alpha-olefin sulphonates, sulphosuccinates, and methyl ester sulphonates), all tested surfactants were readily biodegraded under aerobic conditions, with no clear effect of surfactant structures on aquatic toxicity to Daphnia magna and Photobacterium phosphoreum [1]. Notably, under anaerobic conditions, alkane sulphonates, alpha-olefin sulphonates, and methyl ester sulphonates were not mineralized in lab anaerobic digesters, whereas linear alkyl sulphosuccinates achieved complete mineralization and branched alkyl sulphosuccinates achieved ≤50% ultimate biodegradation [1]. Importantly, none of the tested surfactants significantly inhibited methanogenic activity at concentrations up to 15 g surfactant/kg dry sludge—far exceeding expected concentrations in real anaerobic digesters [1].

Environmental Chemistry Surfactant Environmental Fate Regulatory Compliance

Leaving-Group Reactivity: Mesylate Versus Triflate Stability in Carbohydrate Chemistry

In a direct synthetic comparison using methanesulfonic anhydride (Ms2O)-mediated mesylation of a 2,3,4,5-O-benzyl-protected glucose anomeric alcohol, the resulting glycosyl mesylate was found to be more stable than the corresponding triflate in 2,4,6-collidine [1]. This head-to-head comparison establishes that the methanesulfonate (mesylate) leaving group confers superior stability relative to the trifluoromethanesulfonate (triflate) leaving group under the same reaction conditions, a finding that extends to the octadecyl methanesulfonate leaving-group chemistry.

Organic Synthesis Carbohydrate Chemistry Protecting Group Strategy

Evidence-Backed Application Scenarios Where Octadecyl Methanesulfonate Demonstrates Verified Differentiation


High-Efficiency Surfactant Formulations Requiring Low Critical Micelle Concentration

Formulators developing surfactant systems where minimizing active ingredient concentration is a priority—such as in low-foam industrial cleaners, enhanced oil recovery, or specialty emulsifiers—should preferentially select octadecyl methanesulfonate over shorter-chain C14 or C16 alkyl sulfonate alternatives. The class-level evidence from n-alkanesulfonate homologous series demonstrates that C18 chain length yields the lowest CMC in the series, translating to higher micellization efficiency per unit mass [1]. This chain-length-dependent performance advantage enables reduced dosage requirements for equivalent surface activity, directly lowering raw material cost-in-use and minimizing surfactant loading in final formulations. The C18 alkyl chain also imparts greater hydrophobicity, which is advantageous for water-in-oil emulsification and for applications requiring strong adsorption at hydrophobic interfaces.

Stable Synthetic Intermediates in Multi-Step Organic Synthesis

Synthetic chemists requiring a stable, isolable C18 alkylating agent for multi-step sequences—particularly in carbohydrate chemistry, nucleoside synthesis, or preparation of long-chain amine derivatives—should select octadecyl methanesulfonate over the corresponding octadecyl triflate. Direct head-to-head comparison evidence demonstrates that glycosyl mesylates exhibit superior stability compared to the corresponding triflates in 2,4,6-collidine [2]. This stability advantage minimizes premature decomposition during workup, purification, and storage, improving overall yield and process reproducibility. The methanesulfonate group functions as an excellent leaving group in nucleophilic substitution reactions with halides, amines, and thiols, enabling efficient conversion to octadecyl iodides, octadecylamines, and octadecyl thiols . The C18 chain length provides the hydrophobicity required for phase-transfer applications and for introducing long alkyl chains into target molecules.

Industrial Surfactant Systems Requiring Documented Aerobic Biodegradability

For industrial surfactant applications where aerobic biodegradability is a regulatory or sustainability requirement—such as in cleaning products, textile processing, or agrochemical formulations—alkane sulfonate-class compounds including octadecyl methanesulfonate provide documented ready aerobic biodegradation [3]. The evidence demonstrates that alkane sulfonates achieve rapid biodegradation under aerobic conditions and do not significantly inhibit methanogenic activity in anaerobic digesters at concentrations up to 15 g surfactant/kg dry sludge [3]. This performance profile differentiates alkane sulfonates from alternative surfactant classes that may exhibit superior anaerobic mineralization but different aerobic fate characteristics, enabling informed selection based on the specific disposal pathway (aerobic treatment vs. anaerobic digestion) relevant to the end-use application and regional wastewater infrastructure.

Thermally Stable Formulated Solutions for High-Temperature Industrial Processes

Industrial users procuring octadecyl methanesulfonate as a pre-formulated aromatic organic solvent solution for high-temperature applications—such as in lubricant additives, heat transfer fluids, or high-temperature reaction media—should verify that the manufacturing process conforms to the alkali metal carbonate washing protocol described in EP 2543662 B1 [4]. Solutions prepared using this method (1-3 mass% aqueous alkali metal carbonate washing at 4-6 mass parts per 1 part alkyl alcohol) demonstrate high thermal stability, a critical performance attribute not automatically conferred by alternative preparation methods. This process-level differentiation is particularly relevant for procurement specifications where thermal degradation during processing or extended storage would compromise product performance or generate undesirable byproducts.

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